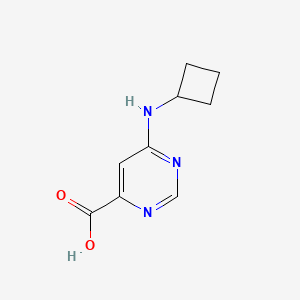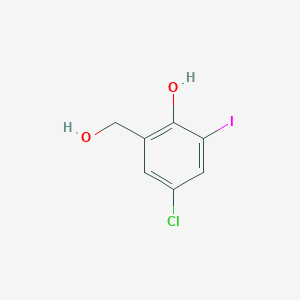
4-Chloro-2-(hydroxymethyl)-6-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(hydroxymethyl)-6-iodophenol, also known as CMIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIP is a halogenated phenol that possesses unique properties, making it an ideal candidate for use in scientific research.
Applications De Recherche Scientifique
4-Chloro-2-(hydroxymethyl)-6-iodophenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, environmental science, and biological research. In medicinal chemistry, 4-Chloro-2-(hydroxymethyl)-6-iodophenol has been investigated for its anti-cancer properties. Studies have shown that 4-Chloro-2-(hydroxymethyl)-6-iodophenol can inhibit the growth of cancer cells by inducing apoptosis. 4-Chloro-2-(hydroxymethyl)-6-iodophenol has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
In environmental science, 4-Chloro-2-(hydroxymethyl)-6-iodophenol has been used as a tracer for the analysis of water sources. The unique properties of 4-Chloro-2-(hydroxymethyl)-6-iodophenol make it an ideal candidate for tracing water sources in complex environments. In biological research, 4-Chloro-2-(hydroxymethyl)-6-iodophenol has been used as a tool to study the function of proteins. 4-Chloro-2-(hydroxymethyl)-6-iodophenol can be used to label proteins, allowing researchers to track their movement and interactions within cells.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(hydroxymethyl)-6-iodophenol is not fully understood. However, studies have shown that 4-Chloro-2-(hydroxymethyl)-6-iodophenol can interact with proteins and DNA, leading to changes in their function. 4-Chloro-2-(hydroxymethyl)-6-iodophenol has also been shown to induce oxidative stress, which can lead to cellular damage and apoptosis.
Biochemical and Physiological Effects:
4-Chloro-2-(hydroxymethyl)-6-iodophenol has been shown to have both biochemical and physiological effects. Biochemically, 4-Chloro-2-(hydroxymethyl)-6-iodophenol can interact with proteins and DNA, leading to changes in their function. Physiologically, 4-Chloro-2-(hydroxymethyl)-6-iodophenol has been shown to induce apoptosis in cancer cells and can cause cellular damage and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-(hydroxymethyl)-6-iodophenol has several advantages for use in lab experiments. It is relatively easy to synthesize and has unique properties that make it an ideal candidate for various applications. However, the purity of the final product is crucial for its successful application in scientific research. Additionally, 4-Chloro-2-(hydroxymethyl)-6-iodophenol can be toxic at high concentrations, and its effects on living organisms are not fully understood.
Orientations Futures
There are several future directions for the study of 4-Chloro-2-(hydroxymethyl)-6-iodophenol. One potential direction is the development of new synthesis methods to improve the purity of the final product. Another direction is the investigation of 4-Chloro-2-(hydroxymethyl)-6-iodophenol's potential as a radioligand in PET imaging. Additionally, the study of 4-Chloro-2-(hydroxymethyl)-6-iodophenol's interactions with proteins and DNA could lead to the development of new drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-(hydroxymethyl)-6-iodophenol involves the reaction between 4-chloro-2-iodophenol and formaldehyde in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain 4-Chloro-2-(hydroxymethyl)-6-iodophenol. The synthesis method of 4-Chloro-2-(hydroxymethyl)-6-iodophenol is relatively simple and can be completed in a few steps. The purity of the final product is crucial for its successful application in scientific research.
Propriétés
IUPAC Name |
4-chloro-2-(hydroxymethyl)-6-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJMSRHEDODRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(hydroxymethyl)-6-iodophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

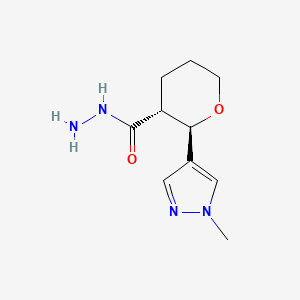
![(Z)-5-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2895534.png)

![1-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2895539.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2895541.png)
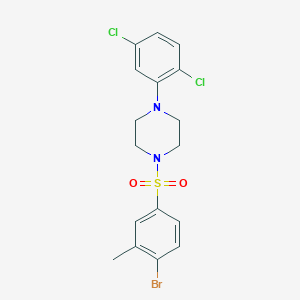
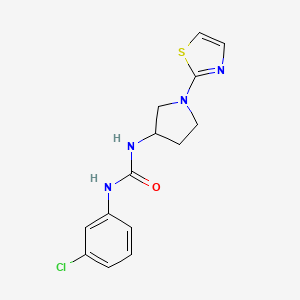

![3-[[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrrolidin-2-one](/img/structure/B2895549.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2895551.png)
![Tert-butyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2895552.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2895553.png)
